3-(2-Bromo-6-nitrophenyl)thiazolidine
Overview
Description
3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2-bromo-6-nitrophenyl group. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine typically involves the reaction of 2-bromo-6-nitrobenzaldehyde with cysteamine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to improve yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-6-nitrophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino-thiazolidines, sulfoxides, and substituted thiazolidines.
Scientific Research Applications
3-(2-Bromo-6-nitrophenyl)thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic transformations.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-nitrophenyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce oxidative stress in cells by generating reactive oxygen species . These actions contribute to its antimicrobial, anticancer, and other biological activities.
Comparison with Similar Compounds
3-(2-Bromo-6-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives such as:
3-(2-Chloro-6-nitrophenyl)thiazolidine: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
3-(2-Bromo-6-methoxyphenyl)thiazolidine:
3-(2-Bromo-6-aminophenyl)thiazolidine: The amino group provides different reactivity and biological activity compared to the nitro group.
Properties
IUPAC Name |
3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(12(13)14)9(7)11-4-5-15-6-11/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKGNUZSSFPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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